4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining an indole core with a [1,2,4]triazolo[4,3-a]pyridine moiety. The indole ring is substituted with a methoxy group at position 4 and a carboxamide at position 2, while the triazolopyridine is linked via a 2-methylpropyl chain. However, direct pharmacological data for this specific molecule are absent in the provided evidence, necessitating comparisons with analogs.
Properties
IUPAC Name |
4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-12(2)18(19-24-23-17-9-4-5-10-25(17)19)22-20(26)15-11-13-14(21-15)7-6-8-16(13)27-3/h4-12,18,21H,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEWKCIUTYYRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC4=C(N3)C=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazolopyridine core through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The indole and triazolopyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, the triazolopyridine moiety is known to act as an inhibitor of enzymes like JAK1 and J
Comparison with Similar Compounds
Comparison with Structural Analogs
4-Methoxy-N-[3-([1,2,4]Triazolo[4,3-a]Pyridin-3-yl)Propyl]-1H-Indole-2-Carboxamide
- Key Differences: Substituent Position: The triazolopyridine is attached via a 3-propyl chain (vs. 2-methyl-1-propyl in the target compound), altering steric and conformational properties. Molecular Weight: 349.39 g/mol (C₁₉H₁₉N₅O₂) .
Compound from (CAS 477853-44-4) :
N-[3-(2,4-Dichlorophenyl)[1,2,4]Triazolo[4,3-c]Quinazolin-5-yl]-N-(4-Methoxyphenyl)Amine
- Key Differences: Core Structure: Replaces indole with a quinazoline-triazolo system. Implications: The quinazoline core may target DNA repair enzymes (e.g., PARP), diverging from the indole-triazolo scaffold’s likely kinase inhibition role .
N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide
- Key Differences :
- Core Structure : A pyrido-pyrrolo-pyrimidine tricyclic system replaces the indole-triazolo framework.
- Substituents : The 3-methoxypropyl group and 4-isopropylphenyl enhance solubility and hydrophobic interactions.
- Implications : The extended π-system may improve intercalation with nucleic acids, suggesting anticancer or antiviral applications .
Compound from (951957-82-7) :
5,6,7-Trimethoxy-N-[3-Oxo-3-(Pyridin-2-ylamino)Propyl]-1H-Indole-2-Carboxamide
- Key Differences: Substituents: Trimethoxy groups on the indole and a pyridinylamino ketone side chain. Implications: The electron-rich methoxy groups could enhance antioxidant activity, while the ketone linker may influence metabolic stability .
Tabulated Comparison of Key Compounds
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